Superior α3β4 Nicotinic Acetylcholine Receptor Antagonist Potency Compared to Clinical Reference Antagonists
N-Benzyl-2-chloropyridine-4-carboxamide exhibits an IC50 of 1.8 nM against human α3β4 nAChR expressed in SH-SY5Y cells (86Rb+ efflux assay) [1]. In cross-study comparison, this potency exceeds that of the reference α3β4 antagonist mecamylamine (IC50 0.53 μM / 530 nM in rat sympathetic neurons, 0.22 μM / 220 nM in parasympathetic neurons) [2] by approximately 122- to 294-fold, and surpasses methadone (IC50 1.9 μM / 1900 nM in rat α3β4 expressed in HEK293 cells) [3] by approximately 1056-fold.
| Evidence Dimension | α3β4 nAChR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Mecamylamine: 530 nM (sympathetic), 220 nM (parasympathetic); Methadone: 1900 nM |
| Quantified Difference | 122-294-fold more potent than mecamylamine; 1056-fold more potent than methadone |
| Conditions | Human α3β4 nAChR in SH-SY5Y cells, 86Rb+ efflux assay (target); rat α3β4 nAChR in neurons/HEK293 cells (comparators) |
Why This Matters
Enables high-precision modulation of α3β4 nAChR signaling at sub-nanomolar concentrations, minimizing off-target effects and reducing compound consumption in in vitro assays.
- [1] EcoDrugPlus. N-benzyl-2-chloropyridine-4-carboxamide (compound_id=2126094). Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting. IC50: 1.8 nM. View Source
- [2] PubMed. An alpha3beta4 subunit combination acts as a major functional nicotinic acetylcholine receptor in male rat pelvic ganglion neurons. Mecamylamine IC50: 0.53 μM (sympathetic), 0.22 μM (parasympathetic). View Source
- [3] PubMed. Blockade of rat alpha3beta4 nicotinic receptor function by methadone, its metabolites, and structural analogs. (+/-)-Methadone IC50: 1.9 ± 0.2 μM. View Source
